Q94 hydrochloride
CAS No.:
Cat. No.: VC0004932
Molecular Formula: C21H18Cl2N2
Molecular Weight: 369.3 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C21H18Cl2N2 |
---|---|
Molecular Weight | 369.3 g/mol |
IUPAC Name | 2-benzyl-1-[(4-chlorophenyl)methyl]benzimidazole;hydrochloride |
Standard InChI | InChI=1S/C21H17ClN2.ClH/c22-18-12-10-17(11-13-18)15-24-20-9-5-4-8-19(20)23-21(24)14-16-6-2-1-3-7-16;/h1-13H,14-15H2;1H |
Standard InChI Key | WXIWQTVPWYFEHP-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl.Cl |
Canonical SMILES | C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl.Cl |
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Q94 hydrochloride is systematically named 2-benzyl-1-[(4-chlorophenyl)methyl]benzimidazole hydrochloride, reflecting its benzimidazole backbone modified with benzyl and 4-chlorobenzyl substituents . The hydrochloride salt form enhances aqueous solubility, a critical factor for in vitro pharmacological studies . Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 1052076-77-3 | |
Molecular Formula | C₂₁H₁₈Cl₂N₂ | |
Molecular Weight | 369.3 g/mol | |
IUPAC Name | 2-benzyl-1-[(4-chlorophenyl)methyl]benzimidazole hydrochloride |
The compound’s SMILES notation (C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl.Cl
) and InChIKey (WXIWQTVPWYFEHP-UHFFFAOYSA-N
) provide precise representations of its atomic connectivity and stereochemical features .
Physicochemical Properties
Q94 hydrochloride exists as a solid at standard temperature and pressure, with characteristic stability under laboratory conditions . Analytical data from safety sheets indicate:
-
Solubility: Soluble in dimethyl sulfoxide (DMSO) and sparingly soluble in aqueous buffers
-
Stability: Stable at -20°C for long-term storage, with no reported decomposition under recommended handling conditions
Hydrogen bonding capacity (donor: 1; acceptor: 1) and rotatable bonds (n=4) influence its pharmacokinetic behavior, particularly membrane permeability and target engagement .
Pharmacological Profile and Mechanism of Action
PAR1 Modulation and Signaling Interference
Q94 hydrochloride functions as a negative allosteric modulator of PAR1, a G protein-coupled receptor (GPCR) activated by thrombin cleavage . This receptor plays pivotal roles in platelet aggregation, vascular remodeling, and inflammatory responses. The compound binds to a secondary site on PAR1, inducing conformational changes that reduce thrombin’s efficacy in triggering intracellular calcium release and mitogen-activated protein kinase (MAPK) pathways .
Allosteric Binding Dynamics
Unlike orthosteric inhibitors, Q94 hydrochloride preserves PAR1’s ability to interact with tethered ligand domains while selectively attenuating thrombin-induced signaling. This mechanism offers advantages in preserving physiological receptor functions while mitigating pathological overactivation .
Selectivity and Off-Target Effects
Preliminary studies suggest high selectivity for PAR1 over related receptors (PAR2, PAR3, and PAR4), though comprehensive selectivity panels remain unpublished . No significant interactions with cytochrome P450 enzymes or ion channels have been reported, indicating a favorable preliminary safety profile for research applications .
Synthetic Pathways and Manufacturing Considerations
Synthesis Overview
While detailed synthetic protocols are proprietary, retrosynthetic analysis of Q94 hydrochloride’s structure suggests a multi-step process involving:
-
Benzimidazole Core Formation: Condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes.
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N-Alkylation: Introduction of the 4-chlorobenzyl group via alkylation reactions.
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Benzyl Substitution: Attachment of the benzyl moiety at the 2-position through nucleophilic aromatic substitution.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Analytical Characterization
Quality control protocols employ:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C spectra for structural verification
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Mass Spectrometry: Electrospray ionization (ESI-MS) confirming molecular weight
Research Applications and Experimental Use
In Vitro Models
Q94 hydrochloride has been utilized in:
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Platelet Aggregation Assays: Inhibition of thrombin-induced platelet activation at micromolar concentrations
-
Endothelial Cell Studies: Attenuation of PAR1-mediated vascular permeability in human umbilical vein endothelial cells (HUVECs)
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Cancer Metastasis Models: Suppression of thrombin-enhanced tumor cell invasion in breast cancer lines
Dosing and Administration
Typical experimental protocols use:
Future Directions and Research Opportunities
Structure-Activity Relationship (SAR) Optimization
Medicinal chemistry efforts focus on:
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Bioavailability Enhancement: Prodrug strategies for improved oral absorption
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Selectivity Refinement: Substituent modifications to eliminate residual PAR2 activity
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Metabolic Stability: Fluorine incorporation to retard hepatic clearance
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